molecular formula C12H15ClN6 B4579203 6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine

6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B4579203
M. Wt: 278.74 g/mol
InChI Key: AYPZFMNXDNIAAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives, including compounds structurally similar to 6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, often involves iodine-mediated heterocyclization, starting from N-alkylpyridinium salts and NH4SCN in the presence of air. This method yields a variety of compounds under standard conditions, with a plausible mechanism proposed based on experimental results and literature surveys (Liu, Li, Fan, & Huang, 2023).

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated through X-ray crystallography, demonstrating distinct geometrical arrangements. For instance, compounds with a triazine core often exhibit crystalline structures that are stabilized by hydrogen bonds and other intermolecular interactions, showcasing the complexity of these molecules (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, they can participate in cocrystallization processes with other molecules, forming complexes that are held together by hydrogen and halogen bonds. This aspect is crucial in understanding the reactivity and potential utility of such compounds (Gerhardt & Egert, 2015).

Physical Properties Analysis

The physical properties of triazine derivatives, such as melting points, solubility, and crystal structures, are integral to their characterization and application. These properties are determined through various analytical techniques, including capillary method for melting points and X-ray crystallography for structural determination, providing insights into the compound's stability and reactivity (Hulina & Kaplaushenko, 2017).

Chemical Properties Analysis

Triazine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, and the ability to form stable complexes with metals. These chemical behaviors are explored through synthesis and characterization studies, revealing potential for applications in various fields beyond pharmacology, such as materials science and catalysis (Carroll, Kotturi, Navarro, Mascarella, Gilmour, Smith, Gabra, & Dewey, 2007).

Scientific Research Applications

Chelation and Hydrogen-Bonded Crystal Engineering Compounds similar to "6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine" have been designed to chelate metals like Ag(I), forming cationic chelates analogous to those created by 2,2′-bipyridine. These compounds engage in hydrogen bonding, leading to predictable structures held together by multiple coordinative interactions and hydrogen bonds. This property is significant for the engineering of hydrogen-bonded crystals, demonstrating the potential of such compounds in the design of new materials with specific structural and functional properties (Duong et al., 2011).

Drug Delivery Systems Another application involves the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages, facilitated by the self-assembly of 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine and other components. This system highlights the compound's utility in creating host-guest compounds for drug delivery, demonstrating an innovative approach to enhancing the solubility and cytotoxicity of hydrophobic compounds in biomedical applications (Mattsson et al., 2010).

Supramolecular Chemistry The synthesis of novel copper(II) complexes with di-substituted s-triazine-based ligands, including those similar to "6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine," has been reported. These complexes are characterized by their ability to form mononuclear and dinuclear structures, showcasing the compound's versatility in generating complex architectures with potential applications in catalysis, magnetic materials, and molecular electronics (Chu et al., 2011).

Molecular Recognition and Fluorescence Properties Compounds structurally related to "6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine" have been synthesized and shown to have applications in supramolecular chemistry through hydrogen bonding and/or metal complexation. These applications include the preparation of extended supramolecular polymers with promising fluorescence properties, which could be utilized in sensing, imaging, and light-emitting devices (Moral et al., 2010).

properties

IUPAC Name

6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN6/c1-2-5-15-11-17-10(13)18-12(19-11)16-8-9-4-3-6-14-7-9/h3-4,6-7H,2,5,8H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPZFMNXDNIAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)Cl)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324632
Record name 6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-chloro-N-propyl-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine

CAS RN

310875-77-5
Record name 6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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